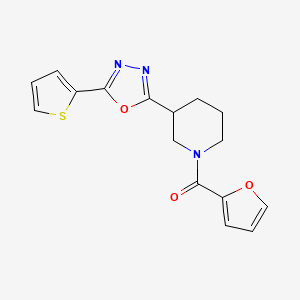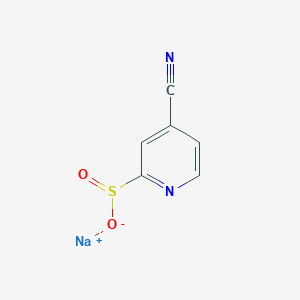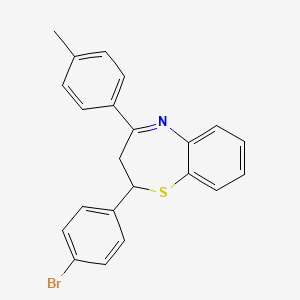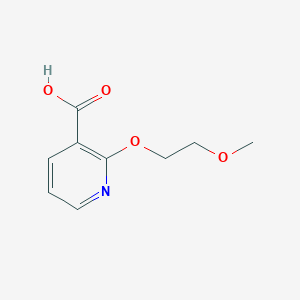
Fmoc-2-Amino-2-furanessigsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}(furan-2-yl)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid derivative
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {[(9H-fluoren-9-ylmethoxy)carbonyl]amino}(furan-2-yl)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions. The Fmoc group can be selectively removed under mild conditions, making it useful for studying the activity of proteases.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The presence of the furan ring and the amino acid moiety can impart biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials. Its unique structure allows for the creation of materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
Target of Action
Fmoc-2-amino-2-furanacetic acid, also known as 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(furan-2-yl)acetic acid or MFCD03426236, is primarily used as a protecting group for amines in organic synthesis . The primary targets of this compound are therefore the amine groups present in various biochemical entities, such as amino acids and peptides .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves to protect the amine group during subsequent reactions . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The introduction and removal of the Fmoc group are key steps in the process of solid-phase peptide synthesis (SPPS) . In this context, the use of Fmoc as a temporary protecting group for the amine at the N-terminus is very widespread .
Pharmacokinetics
The rapid removal of the fmoc group by a base suggests that it would likely be quickly metabolized in biological systems .
Result of Action
The primary result of the action of Fmoc-2-amino-2-furanacetic acid is the protection of amine groups during organic synthesis . This allows for selective reactions to be carried out on other parts of the molecule without affecting the amine group . Once the desired reactions have been completed, the Fmoc group can be removed to reveal the original amine group .
Action Environment
The action of Fmoc-2-amino-2-furanacetic acid can be influenced by various environmental factors. For instance, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the reaction is typically carried out in an aqueous medium under mild and catalyst-free conditions . The reaction has been reported to be chemoselective in the presence of ambident nucleophiles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(9H-fluoren-9-ylmethoxy)carbonyl]amino}(furan-2-yl)acetic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. This is followed by the introduction of the furan-2-yl moiety through a series of coupling reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like N,N’-diisopropylcarbodiimide (DIC) or N-hydroxysuccinimide (NHS) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers can streamline the process, allowing for the efficient production of the compound with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}(furan-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Conditions often involve the use of bases like triethylamine (TEA) or pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can produce alcohol derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid: Lacks the furan ring, making it less versatile in terms of chemical reactivity.
{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}(thiophen-2-yl)acetic acid: Contains a thiophene ring instead of a furan ring, which can alter its electronic properties and reactivity.
{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}(pyridin-2-yl)acetic acid: Features a pyridine ring, which can participate in different types of chemical reactions compared to the furan ring.
Uniqueness
The presence of both the Fmoc group and the furan ring in {[(9H-fluoren-9-ylmethoxy)carbonyl]amino}(furan-2-yl)acetic acid makes it unique. The Fmoc group provides a convenient handle for protecting and deprotecting the amino group, while the furan ring offers additional sites for chemical modification. This combination of features makes it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(furan-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c23-20(24)19(18-10-5-11-26-18)22-21(25)27-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-11,17,19H,12H2,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBMJTLDLJORMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CO4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[1-(4-chlorobenzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2466038.png)
![4-chloro-2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol](/img/structure/B2466039.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4-[(6-methylpyridin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2466040.png)
![2-[(3,4-dichlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2466041.png)
![4-{[(2-Fluorophenyl)sulfonyl]amino}-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one](/img/structure/B2466044.png)
![3-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one](/img/structure/B2466045.png)

![N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2466049.png)
![1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2466052.png)
![2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2466053.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2466059.png)

